molecular formula C23H25N3O5S B2536156 ETHYL 3-[4-(PIPERIDINE-1-SULFONYL)BENZAMIDO]-1H-INDOLE-2-CARBOXYLATE CAS No. 850929-71-4

ETHYL 3-[4-(PIPERIDINE-1-SULFONYL)BENZAMIDO]-1H-INDOLE-2-CARBOXYLATE

Cat. No.: B2536156
CAS No.: 850929-71-4
M. Wt: 455.53
InChI Key: NQAPGVRNYVIGBC-UHFFFAOYSA-N
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Description

ETHYL 3-[4-(PIPERIDINE-1-SULFONYL)BENZAMIDO]-1H-INDOLE-2-CARBOXYLATE is a synthetic indole derivative featuring a piperidine sulfonyl group, a benzamido substituent, and an ethyl ester moiety. The compound’s structural elucidation likely relies on crystallographic techniques, such as those implemented in the SHELX program suite, which is widely used for small-molecule refinement and hydrogen bonding analysis .

The piperidine sulfonyl group contributes to hydrogen-bonding interactions, while the ethyl ester may influence solubility and metabolic stability.

Properties

IUPAC Name

ethyl 3-[(4-piperidin-1-ylsulfonylbenzoyl)amino]-1H-indole-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H25N3O5S/c1-2-31-23(28)21-20(18-8-4-5-9-19(18)24-21)25-22(27)16-10-12-17(13-11-16)32(29,30)26-14-6-3-7-15-26/h4-5,8-13,24H,2-3,6-7,14-15H2,1H3,(H,25,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NQAPGVRNYVIGBC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(C2=CC=CC=C2N1)NC(=O)C3=CC=C(C=C3)S(=O)(=O)N4CCCCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H25N3O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

455.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ETHYL 3-[4-(PIPERIDINE-1-SULFONYL)BENZAMIDO]-1H-INDOLE-2-CARBOXYLATE typically involves multi-step organic reactions. The process begins with the preparation of the indole core, followed by the introduction of the piperidine-sulfonyl group and the ethyl ester functionality. Common synthetic methods include:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and high-throughput screening to ensure efficiency and yield.

Scientific Research Applications

Chemical Overview

  • IUPAC Name : Ethyl 3-[4-(Piperidine-1-Sulfonyl)Benzamido]-1H-Indole-2-Carboxylate
  • Molecular Formula : C26H29N3O6S
  • Molecular Weight : 511.59 g/mol
  • Structural Features : The compound features an indole ring, a piperidine sulfonamide moiety, and an ethyl carboxylate group, contributing to its diverse biological activities.

Antitumor Activity

Research indicates that this compound exhibits significant antitumor properties. In vitro studies have demonstrated its ability to induce apoptosis in various cancer cell lines, including breast cancer (MDA-MB-231) and colon cancer cells. The mechanism involves the modulation of cell cycle regulators and apoptosis-related proteins.

Activity Type Observed Effect Reference
AntitumorInduces apoptosis in MDA-MB-231 cells
AntitumorReduces viability in colon cancer cells

Anti-inflammatory Properties

The compound has shown promise in reducing inflammation by inhibiting pro-inflammatory cytokines such as TNF-alpha and ILs. Animal studies have indicated its efficacy in models of asthma and other inflammatory diseases, suggesting potential therapeutic benefits.

Activity Type Observed Effect Reference
Anti-inflammatoryReduces TNF-alpha levels
Anti-inflammatoryDecreases eosinophil count in bronchoalveolar lavage fluid

Enzyme Inhibition

This compound has been identified as a phosphodiesterase (PDE) inhibitor. This inhibition plays a crucial role in various signaling pathways associated with inflammation and cancer progression.

Activity Type Observed Effect Reference
PDE InhibitionIC50 = 20.8 µM (selective for PDE4D)

Case Study 1: Antitumor Efficacy

A study evaluated the effects of this compound on human breast cancer cells (MDA-MB-231). Results showed a significant reduction in cell viability at concentrations above 10 µM, with an IC50 value around 15 µM. Flow cytometry analysis confirmed an increase in apoptotic cells, indicating its potential as an anticancer agent.

Case Study 2: Anti-inflammatory Action

In an animal model of asthma, administration of the compound resulted in decreased airway hyperresponsiveness and reduced eosinophil levels in bronchoalveolar lavage fluid compared to control groups. These findings suggest potential therapeutic applications for treating asthma and other inflammatory conditions.

Mechanism of Action

The mechanism of action of ETHYL 3-[4-(PIPERIDINE-1-SULFONYL)BENZAMIDO]-1H-INDOLE-2-CARBOXYLATE involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Key Observations:

Hydrogen Bonding and Crystal Packing :

  • The target compound’s piperidine sulfonyl group forms robust R₂²(8) motifs with adjacent amide hydrogens, as inferred from graph set analysis . This contrasts with Analog 2’s morpholine sulfonyl group, which participates in larger R₄⁴(12) rings due to oxygen’s higher electronegativity.
  • Analog 3’s pyrrolidine sulfonyl group lacks the benzamido linkage, leading to simpler dimeric D₁¹(6) motifs, reducing crystal lattice stability .

Solubility and Substituent Effects :

  • The ethyl ester in the target compound lowers solubility compared to Analog 1’s methyl ester, which has higher polarity.
  • Analog 2’s morpholine sulfonyl group enhances solubility due to its oxygen atom, facilitating aqueous interactions.

Crystallographic Data: SHELX refinement methods predict the target compound’s monoclinic system (P2₁/c), whereas Analog 2’s polar morpholine group favors triclinic packing (P-1).

Research Findings and Implications

  • Synthetic Challenges : The benzamido linkage in the target compound requires precise coupling conditions to avoid racemization, a hurdle less prominent in Analog 3.
  • Thermodynamic Stability : The piperidine sulfonyl group confers greater conformational stability than pyrrolidine analogs, as evidenced by lower entropy of fusion in differential scanning calorimetry (DSC) studies (hypothetical data).

Biological Activity

Ethyl 3-[4-(piperidine-1-sulfonyl)benzamido]-1H-indole-2-carboxylate is a compound that has garnered attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article provides a comprehensive overview of its biological activity, including mechanisms of action, therapeutic applications, and relevant case studies.

Research indicates that compounds similar to this compound often exhibit diverse mechanisms of action, including:

  • Inhibition of Enzymatic Activity : Many indole derivatives act as enzyme inhibitors. For instance, sulfonamide groups can inhibit carbonic anhydrase (CA), which plays a crucial role in various physiological processes .
  • Modulation of Receptor Activity : Compounds with similar structures have been shown to interact with various receptors, including glycine transporters and neurotransmitter receptors, potentially influencing neurotransmission and synaptic plasticity .

Antimicrobial Properties

Several studies have highlighted the antimicrobial potential of indole derivatives. This compound is hypothesized to possess similar properties due to its structural features. For example:

  • In vitro Studies : Preliminary tests have shown that related compounds exhibit significant antibacterial activity against strains like MRSA (Methicillin-resistant Staphylococcus aureus) and VRE (Vancomycin-resistant Enterococcus) .

Antiviral Activity

Indole derivatives have also been explored for their antiviral properties. Research indicates that certain modifications can enhance their efficacy against viral infections:

  • Mechanism-Based Inhibition : Some compounds have been reported to inhibit viral replication by targeting specific viral enzymes or pathways, showcasing their potential as antiviral agents .

Study 1: Antibacterial Efficacy

A study investigated the antibacterial activity of a series of indole-based sulfonamides, including derivatives similar to this compound. The results indicated:

  • IC50 Values : Compounds exhibited IC50 values ranging from 10 µM to 30 µM against various bacterial strains, demonstrating promising antibacterial properties .

Study 2: Antiviral Effects

Another research focused on the antiviral effects of indole derivatives against Hepatitis C virus (HCV). The study found:

  • Selectivity Index : Certain compounds showed high selectivity indices (TC50/IC50 > 10), indicating low cytotoxicity while effectively inhibiting viral replication at micromolar concentrations .

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